molecular formula C19H30O2 B1201958 3-Hydroxyandrostan-16-one CAS No. 571-51-7

3-Hydroxyandrostan-16-one

Cat. No.: B1201958
CAS No.: 571-51-7
M. Wt: 290.4 g/mol
InChI Key: WDSIJVKJXHSMCM-LQQDZYOZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyandrostan-16-one is a synthetic androstane steroid with the molecular formula C19H30O2 . It serves as a key chemical intermediate in organic synthesis and steroid research. A published synthetic route demonstrates its convenient preparation from readily available 3-hydroxy-17-ketone precursors, achieving an overall yield of 53% . This compound is part of a broader class of androstane derivatives that are of significant interest in studying steroid metabolism and enzymology . Related hydroxy-androstanone steroids are investigated as potential inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target in advanced prostate cancer research . As a steroid scaffold, it provides a core structure for developing novel chemical probes and investigating structure-activity relationships (SAR) in various biological systems . This product is intended for research purposes as a chemical reference standard and synthetic building block. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

571-51-7

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

(3S,5S,8S,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthren-16-one

InChI

InChI=1S/C19H30O2/c1-18-7-6-16-15(17(18)10-14(21)11-18)4-3-12-9-13(20)5-8-19(12,16)2/h12-13,15-17,20H,3-11H2,1-2H3/t12-,13-,15+,16-,17-,18+,19-/m0/s1

InChI Key

WDSIJVKJXHSMCM-LQQDZYOZSA-N

SMILES

CC12CCC3C(C1CC(=O)C2)CCC4C3(CCC(C4)O)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2)CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C

Canonical SMILES

CC12CCC3C(C1CC(=O)C2)CCC4C3(CCC(C4)O)C

Other CAS No.

571-51-7

Synonyms

3 beta-hydroxy-5 alpha-androstan-16-one
3-hydroxyandrostan-16-one
3-hydroxyandrostan-16-one, (3alpha,5alpha)-isome

Origin of Product

United States

Biosynthetic Pathways and Endogenous Formation of 3 Hydroxyandrostan 16 One

The endogenous formation of 3-Hydroxyandrostan-16-one is understood as part of the broader metabolic network of 16-androstene steroids. These C19 steroids are derived from the universal steroid precursor, cholesterol. The pathway is not a direct, single-step synthesis but rather a multi-stage process involving several key enzymatic reactions.

The initial and rate-limiting step in the synthesis of all steroid hormones is the conversion of cholesterol to pregnenolone (B344588). genome.jp From pregnenolone, the dedicated 16-androstene pathway begins. This pathway is distinct from the primary routes leading to androgens like testosterone (B1683101) and estrogens. core.ac.uk

The key enzyme initiating 16-androstene synthesis is Cytochrome P450 17A1 (CYP17A1) . This versatile enzyme possesses three distinct activities: 17α-hydroxylase activity, 17,20-lyase activity, and a specialized andien-β-synthase activity . researchgate.net It is this third activity that is crucial for 16-androstene formation. The andien-β-synthase function of CYP17A1 catalyzes the conversion of pregnenolone directly to 5,16-androstadien-3β-ol , the primary precursor for the 16-androstene family, without forming intermediates like 17α-hydroxypregnenolone. researchgate.netresearchgate.net

The efficiency of this conversion is significantly modulated by accessory proteins. Cytochrome b5A (CYB5A) and its reductase (CYB5R3) , along with NADPH cytochrome P450 reductase (POR) , can allosterically interact with CYP17A1 to enhance its andien-β-synthase activity, thereby increasing the production of 5,16-androstadien-3β-ol. researchgate.netnih.govnih.gov

Once 5,16-androstadien-3β-ol is formed, it undergoes further modifications by other steroidogenic enzymes to produce a variety of 16-androstene compounds. These steps can include the action of 3β-hydroxysteroid dehydrogenase (3β-HSD) and 5α-reductase (SRD5A) to yield compounds like androstenone (5α-androst-16-en-3-one) and androstenol (B1195071) (5α-androst-16-en-3α/β-ol). nih.govresearchgate.net

The final formation of this compound likely occurs via the metabolism of other androstane (B1237026) steroids. Research in female rats has identified a closely related compound, 3α,17β-dihydroxy-5α-androstan-16-one , as a biliary metabolite of androsterone (B159326) sulphate. nih.gov This finding strongly suggests that an androsterone precursor can undergo hydroxylation and oxidation at the C-16 position. Therefore, the terminal step in the biosynthesis of this compound is likely the enzymatic oxygenation at C-16 of a 3-hydroxyandrostane skeleton, such as androsterone (3α-hydroxy-5α-androstan-17-one). wikipedia.org

Table 1: Key Enzymes and Intermediates in 16-Androstene Biosynthesis

Tissue Specific Localization and Regulation of Biosynthetic Enzymes

The enzymes responsible for the synthesis of 16-androstenes, and by extension 3-Hydroxyandrostan-16-one, exhibit distinct tissue-specific expression patterns.

The primary sites of 16-androstene biosynthesis are the gonads (testis and ovary) and the adrenal glands. researchgate.net Studies in pigs show that while CYP17A1 mRNA is found in the testis, ovary, and adrenal tissues, the actual synthesis of pheromonal 16-androstenes is predominantly a function of the testes. researchgate.netcabidigitallibrary.org In the boar testis, the andien-β synthetase enzyme system has been localized specifically to the agranular (smooth) microsomes within the Leydig cells. nih.gov

The regulation of this pathway is complex and can be independent of the regulation of major sex steroids like testosterone (B1683101). collectionscanada.gc.ca In porcine Leydig cells, nuclear receptors play a significant role. The activation of the Pregnane (B1235032) X Receptor (PXR) and the Constitutive Androstane (B1237026) Receptor (CAR) has been shown to increase the expression of CYB5A and CYB5R3. nih.gov This upregulation favors the andien-β synthase activity of CYP17A1, shifting the metabolic flux away from androgen production and towards the synthesis of 16-androstene steroids. nih.gov

While synthesis occurs primarily in the testes, other tissues are important for the accumulation and metabolism of 16-androstenes. In the boar, the submaxillary salivary glands concentrate these steroids, which are bound by a specific protein called pheromaxein . cabidigitallibrary.orgnih.gov This binding is crucial for their eventual secretion into saliva. The synthesis of pheromaxein itself is dependent on functional testes, highlighting an endocrine axis between the gonads and the salivary glands. nih.gov The liver is another critical site, responsible for metabolizing and conjugating these steroids for excretion, as evidenced by the identification of 16-oxygenated metabolites in the bile of rats. nih.gov

Comparative Biosynthesis of 3 Hydroxyandrostan 16 One Across Non Human Biological Systems

Phase I Metabolic Reactions of the Androstanone Core

Phase I metabolism of the 3-Hydroxyandrostan-16-one molecule primarily involves modifications to its fundamental androstanone structure through various enzymatic processes. These reactions are crucial in preparing the steroid for subsequent conjugation and elimination.

The androstanone core of this compound is susceptible to hydroxylation at various positions, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. These monooxygenases introduce hydroxyl (-OH) groups into the steroid nucleus, which can significantly alter the biological activity and metabolic fate of the compound. For instance, hydroxylation can occur at multiple carbon atoms of the steroid skeleton, leading to a variety of hydroxylated metabolites.

Following, or in some cases preceding, hydroxylation, oxidation of existing hydroxyl groups can occur. The hydroxyl group at the C-3 position can be oxidized to a ketone, forming a dione (B5365651) metabolite. This reaction is typically reversible and is catalyzed by hydroxysteroid dehydrogenases (HSDs).

The metabolism of this compound is characterized by stereoselective reactions that can alter the spatial orientation of its functional groups. The ketone group at the C-16 position can undergo reduction to a hydroxyl group, leading to the formation of androstane-3,16-diols. This reduction is catalyzed by specific reductases and can result in the formation of different stereoisomers (e.g., 16α-hydroxy or 16β-hydroxy).

Similarly, the hydroxyl group at the C-3 position can undergo epimerization, which is the change in the stereochemistry at a single chiral center. This process often involves an oxidation-reduction sequence, where the hydroxyl group is first oxidized to a ketone, followed by a stereoselective reduction back to a hydroxyl group with a different orientation (e.g., 3α-hydroxy to 3β-hydroxy). These stereochemical changes are critical as they can dramatically impact the biological properties of the resulting metabolites.

Enzymatic Hydroxylation and Oxidation Pathways

Phase II Conjugation Pathways of this compound and its Metabolites

After Phase I modifications, this compound and its metabolites undergo Phase II conjugation reactions. These pathways involve the attachment of large, water-soluble molecules to the steroid, which neutralizes its biological activity and facilitates its removal from the body via urine or bile.

Glucuronidation is a major Phase II metabolic pathway for steroids. This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a hydroxyl group on the steroid molecule. The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells. The resulting glucuronide conjugates are highly water-soluble and are readily excreted. The hydroxyl groups introduced during Phase I metabolism, as well as the original C-3 hydroxyl group, are primary sites for glucuronidation.

Sulfation is another important conjugation pathway for this compound. This process is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the steroid. The resulting sulfate (B86663) esters are also highly water-soluble and are efficiently eliminated. SULTs are cytosolic enzymes and, like UGTs, can act on the various hydroxylated metabolites of this compound.

Glucuronidation by UDP-Glucuronosyltransferases (UGTs)

Regulation and Kinetics of Enzymes Involved in this compound Metabolism

The enzymes responsible for the metabolism of this compound are subject to complex regulatory mechanisms and exhibit specific kinetic properties. The expression and activity of CYP, HSD, UGT, and SULT enzymes can be influenced by a variety of factors, including genetic polymorphisms, hormonal status, and exposure to xenobiotics.

Table 1: Key Enzymes in this compound Metabolism and their Functions

Enzyme Family Specific Enzymes (Examples) Metabolic Reaction
Cytochrome P450 (CYP) CYP3A4, CYP2C9 Hydroxylation
Hydroxysteroid Dehydrogenases (HSD) 3α-HSD, 3β-HSD, 17β-HSD Oxidation, Reduction, Epimerization
UDP-Glucuronosyltransferases (UGT) UGT2B7, UGT2B15, UGT2B17 Glucuronidation

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Androstane-3,16-diol
Uridine diphosphate glucuronic acid (UDPGA)

Excretion Patterns of this compound Metabolites in Non-Human Biological Matrices

The excretion of this compound and its metabolites in non-human species is a complex process influenced by the animal's species, sex, and the specific metabolic pathways involved. While direct studies on the excretion of this compound are limited, research on related C19 steroids, such as androstenone (5α-androst-16-en-3-one) and androsterone (3α-hydroxy-5α-androstan-17-one), provides significant insights into the likely excretion patterns in various non-human biological matrices.

In pigs, which are a primary model for studying 16-androstene steroids due to their role in boar taint, metabolites are excreted in both urine and feces. nih.govnih.gov Studies on the excretion of radiolabeled androstenone have shown that its metabolites can be detected in both matrices, often in conjugated forms such as glucuronides and sulfates. nih.gov This suggests that this compound, being a related androstane, would likely follow similar excretion routes in swine. The gut microbiome is also known to play a role in the metabolism of steroids in pigs, potentially influencing the final form of the metabolites excreted in feces. nih.gov

Research in cattle has demonstrated that the fecal excretion route is particularly important for steroid metabolites. nih.govwtm.at Compared to pigs, ruminants tend to excrete a larger proportion of steroid metabolites through their feces. wtm.at Studies involving the administration of anabolic steroids to heifers have shown that while the parent compounds are only detectable for a short period, their A-ring reduced metabolites can be found in feces for a longer duration, making this a valuable matrix for long-term detection. nih.gov This indicates that for ruminants, feces would be a significant matrix for the excretion of this compound metabolites.

A pivotal study in female rats provided direct evidence of the biliary excretion of 16-oxygenated ketonic C19 steroid metabolites. nih.gov Following the administration of androsterone sulphate, metabolites were identified in the bile primarily as disulphates. nih.gov Among the identified compounds were 3α,17β-dihydroxy-5α-androstan-16-one and 16β-hydroxyandrosterone. nih.gov This finding is highly relevant as it demonstrates the formation and biliary excretion of a 16-one androstane derivative, suggesting a potential excretory pathway for metabolites of this compound, at least in rodents. The metabolites were found as diconjugates, highlighting the importance of conjugation in their elimination. nih.gov

In various non-human primates, high levels of circulating glucuronidated C19 steroids have been observed, suggesting that urinary excretion of conjugated metabolites is a significant pathway. nih.gov However, in other domestic animals like dogs and swine, circulating steroid glucuronides were not detected, indicating species-specific differences in conjugation and excretion. nih.gov

The following tables summarize the key findings from studies on the excretion of related C19 steroids in different non-human biological matrices, which can be extrapolated to understand the potential excretion patterns of this compound metabolites.

Table 1: Excretion of Androstenone Metabolites in Pigs

Biological MatrixForm of MetaboliteKey FindingsReference
UrineConjugated (glucuronides and sulfates)Contains labeled metabolites after infusion of radiolabeled androstenone. Little or no free androst-16-enes are found. nih.gov
FecesConjugated and unconjugatedAndrostenone and its metabolites can be detected. The gut microbiome may influence the metabolic profile. nih.govnih.gov
Spermatic-venous plasmaFree and conjugated (sulfates)Contains endogenous and labeled androst-16-enes after infusion into the spermatic artery. nih.gov

Table 2: Excretion of C19 Steroid Metabolites in Cattle

Biological MatrixForm of MetaboliteKey FindingsReference
FecesReduced metabolitesA-ring reduced metabolites of administered anabolic steroids allow for long-term detection. Fecal route is significant for steroid metabolite excretion in ruminants. nih.govwtm.at
UrineVarious metabolitesUsed for monitoring steroid profiles, but feces is a more prominent route for long-term metabolite detection. nih.gov

Table 3: Biliary Excretion of 16-Oxygenated Androstane Metabolites in Rats

Biological MatrixForm of MetaboliteKey FindingsReference
BileDisulphatesFollowing administration of androsterone sulphate, 3α,17β-dihydroxy-5α-androstan-16-one and 16β-hydroxyandrosterone were identified as disulphate conjugates. nih.gov

Molecular and Cellular Mechanisms of Action of 3 Hydroxyandrostan 16 One Non Clinical Investigations

Neuroactive Properties and Modulation of Ligand-Gated Ion Channels

Beyond classical steroid receptors, 3-Hydroxyandrostan-16-one and related compounds exhibit significant neuroactive properties, primarily through the modulation of ligand-gated ion channels, most notably the GABAA receptor.

Neurosteroids are potent allosteric modulators of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. researchgate.net They can enhance the receptor's response to GABA, leading to increased neuronal inhibition. researchgate.net

Androsterone (B159326) (3α-hydroxy-5α-androstan-17-one) and its metabolites are known positive allosteric modulators of the GABAA receptor. ebi.ac.ukwikipedia.orgmdpi.com The 3α-hydroxyl group is a critical feature for this potentiation activity. nih.gov Interestingly, SAR studies have revealed that moving the ketone group from C17 to C16 can result in highly potent modulators. nih.govacs.org Specifically, the unnatural enantiomer of androsterone, which has an inverted stereochemistry, is a more potent positive allosteric modulator of GABAA receptors than the natural form. wikipedia.org Studies on these enantiomers have identified that a ketone group at position C-16 is a key structural feature for enhancing their modulatory activity. nih.govacs.org These findings strongly suggest that this compound, by virtue of its 3-hydroxy and 16-keto configuration, likely functions as a positive allosteric modulator of GABAA receptors.

The modulation of GABAA receptors by neurosteroids directly impacts neuronal excitability and synaptic transmission. anr.fr By potentiating GABAergic inhibition, these compounds can reduce the firing rate of neurons and alter synaptic events. frontiersin.orgnih.gov

Table 2: Predicted Electrophysiological Effects of this compound based on Structurally Related Compounds

ParameterPredicted EffectMechanismReference
Neuronal ExcitabilityDecreasePositive allosteric modulation of GABAA receptors nih.govacs.orgfrontiersin.org
Inhibitory Postsynaptic Currents (IPSCs)Potentiation / Prolonged DecayEnhanced GABAA receptor function researchgate.netnih.gov
Spontaneous Action Potential FiringDecreaseIncreased GABAergic inhibition nih.gov

Allosteric Modulation of Gamma-Aminobutyric Acid Type A (GABA<sub>A</sub>) Receptors

Influence on Endogenous Enzyme Activities and Metabolic Processes

Androstane (B1237026) steroids are both products and substrates of various enzymes involved in steroidogenesis. The primary enzymes in this context are hydroxysteroid dehydrogenases (HSDs) and reductases.

This compound is structurally related to key intermediates in androgen metabolism. For example, androsterone (3α-hydroxy-5α-androstan-17-one) is a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.org Its formation involves enzymes like 5α-reductase and 3α-hydroxysteroid dehydrogenase. wikipedia.org Conversely, androsterone can be converted back into the potent androgen DHT. ebi.ac.uk

A study focused on developing inhibitors for type 3 17β-hydroxysteroid dehydrogenase (17β-HSD3), the enzyme that catalyzes the final step in testosterone synthesis, by synthesizing androsterone derivatives substituted at position 16. tandfonline.com The synthesized compounds proved to be weak inhibitors of this enzyme. tandfonline.com This suggests that this compound itself is unlikely to be a potent inhibitor of 17β-HSD3. The metabolic fate of this compound would likely involve further reduction or conjugation for excretion, processes common to steroid metabolism. wikipedia.org

Cellular and Molecular Responses in Model Systems (e.g., gene expression, protein synthesis)

The primary molecular target identified for the enantiomer of this compound is the γ-aminobutyric acid type A (GABA-A) receptor, a crucial inhibitory ion channel in the central nervous system. nih.govnih.gov Investigations using heterologously expressed recombinant GABA-A receptors (α1β2γ2L) and cultured hippocampal neurons have elucidated the specific cellular and molecular responses to this compound.

In studies using cultured hippocampal neurons, this molecular action translates to a significant prolongation of the decay time of spontaneous inhibitory postsynaptic currents (sIPSCs). nih.gov For instance, at a concentration of 1 µM, (3β,5β,8α,9β,10α,13α,14β)-3-hydroxyandrostan-16-one increased the weighted decay time constant (τw) of sIPSCs to 241 ± 21 milliseconds, a substantial increase from control values, indicating a prolonged inhibitory effect at the synapse. nih.gov

While the effects on ion channel modulation are well-documented for this enantiomer, current research has not provided significant details regarding its influence on gene expression or protein synthesis.

Table 1: Effect of (3β,5β,8α,9β,10α,13α,14β)-3-hydroxyandrostan-16-one on GABA-A Receptor-Mediated Synaptic Currents

Model System Compound Concentration Measured Parameter Observed Effect Reference
Cultured Hippocampal Neurons 1 µM Weighted Decay Time Constant (τw) of sIPSCs 241 ± 21 ms nih.gov

Synthetic Strategies and Chemical Derivatization of 3 Hydroxyandrostan 16 One

Total Synthesis Approaches to the Androstanone Skeleton

The total synthesis of the androstanone skeleton, a complex tetracyclic system, is a challenging endeavor in organic chemistry. While the total synthesis of many steroids has been achieved, it is often a lengthy and low-yielding process, making it less practical for producing large quantities of 3-hydroxyandrostan-16-one compared to semi-synthetic methods. researchgate.netnih.gov Total synthesis is, however, invaluable for creating steroid analogues with unnatural configurations or isotopic labeling patterns that are not accessible from natural precursors.

Key strategies in the total synthesis of steroid skeletons often involve:

Convergent strategies , where different parts of the molecule are synthesized separately and then joined together. researchgate.net

Stereoselective cyclization reactions to construct the multiple rings with the correct stereochemistry.

The use of chiral starting materials or asymmetric catalysis to control the absolute stereochemistry of the final product.

While specific total syntheses targeting this compound are not extensively documented in readily available literature, the general principles of steroid total synthesis would apply. nih.govias.ac.in Such an approach would offer the flexibility to introduce a wide variety of functional groups and structural modifications to the androstanone core.

Semi-Synthesis from Readily Available Steroid Precursors

Semi-synthesis from abundant natural steroids is the most common and economically viable method for preparing this compound and its analogues. cdnsciencepub.com Steroids like dehydroepiandrosterone (B1670201) (DHEA), androsterone (B159326), and testosterone (B1683101) serve as excellent starting materials due to their structural similarity to the target molecule. cdnsciencepub.comcdnsciencepub.comhmdb.ca

Common Starting Materials for Semi-Synthesis:

Starting MaterialKey Features
Dehydroepiandrosterone (DHEA)Contains a 3β-hydroxyl group and a 17-keto group, with a double bond at C5-C6. nih.gov
AndrosteronePossesses a 3α-hydroxyl group and a 17-keto group with a saturated A/B ring junction. wikipedia.orgebi.ac.uk
Epiandrosterone (B191177)Features a 3β-hydroxyl group and a 17-keto group with a saturated A/B ring junction. hmdb.camdpi.com
TestosteroneHas a 17β-hydroxyl group and a 3-keto-Δ4-ene system in the A-ring. cdnsciencepub.comcdnsciencepub.com

The introduction or modification of the 3-hydroxyl group is a critical step in the synthesis of this compound. The desired stereochemistry (3α or 3β) can be achieved through various methods:

Stereoselective Reduction: The reduction of a 3-keto group is a common strategy. The choice of reducing agent determines the stereochemical outcome. For instance, reduction of a 3-ketone with reagents like lithium tri-tert-butoxyaluminum hydride can selectively produce the 3α-hydroxyl group. nih.gov Conversely, other reducing agents can favor the formation of the 3β-epimer.

Epoxidation and Ring Opening: An alternative route involves the epoxidation of a Δ2 or Δ3 double bond, followed by regioselective ring opening to introduce the hydroxyl group. nih.gov

Starting Material Selection: The simplest approach is to start with a precursor that already possesses the desired 3-hydroxyl stereochemistry, such as androsterone (3α-hydroxy) or epiandrosterone (3β-hydroxy). wikipedia.orgmdpi.com

Microbial hydroxylation also presents a powerful tool for the regioselective and stereoselective introduction of hydroxyl groups into the steroid nucleus, although specific examples for the 3-position in the context of 16-one synthesis are less common. mdpi.com

The formation of the 16-ketone is a key transformation in the synthesis of this compound. Several methods have been developed to introduce this functionality into the D-ring of the steroid:

From 17-Keto Steroids: A common approach involves the transformation of a 17-ketone into a 16-ketone. nih.govacs.org This can be achieved through a multi-step sequence that may include:

Condensation with benzaldehyde (B42025) at the 16-position.

Reduction of the 17-ketone.

Acetylation of the resulting hydroxyl groups.

Ozonolysis of the exocyclic double bond to form the 16-ketone. nih.govacs.org

From 16-Methylene-17-Keto Steroids: These intermediates can be converted to 16-keto steroids through various oxidative cleavage methods. tandfonline.com

From 16-Dehydropregnane Derivatives: Certain pregnane (B1235032) derivatives with unsaturation at C16 can be transformed into 16-keto androstane (B1237026) derivatives. google.com

Direct Oxidation: In some cases, direct oxidation of a C16 methylene (B1212753) group can be achieved, although this often lacks selectivity. Selenium dioxide has been used for such transformations. cdnsciencepub.comcdnsciencepub.com

Reaction of 16α-Hydroxy-17-keto steroids: The reaction of 16α-hydroxy-17-keto steroids with certain reagents can lead to the formation of 17β-alkoxy-16-keto steroids. pharm.or.jp

Regio- and Stereoselective Introduction of the 3-Hydroxyl Function

Preparation of Stereoisomeric and Enantiomeric Forms of this compound for Research

The synthesis of stereoisomers and enantiomers of this compound is of significant interest for pharmacological studies, as biological activity is often highly dependent on the three-dimensional structure of the molecule. nih.govnih.gov

Stereoisomers: Diastereomers of this compound, differing in the stereochemistry at various chiral centers (e.g., C3, C5), can be prepared by selecting appropriate starting materials and stereoselective reactions. For example, starting from androsterone (5α) versus etiocholanolone (B196237) (5β) would lead to different A/B ring fusion stereoisomers. wikipedia.org The stereoselective reduction of ketone groups and the stereocontrolled introduction of substituents are key to accessing specific diastereomers. researchgate.net

Enantiomers: The synthesis of the unnatural enantiomer (ent-3-hydroxyandrostan-16-one) is typically achieved through total synthesis, starting from a chiral pool material of the opposite chirality or by employing asymmetric synthesis strategies. nih.govwikipedia.org An alternative is to resolve a racemic mixture, though this can be less efficient. The synthesis of enantiomeric steroids has revealed that the unnatural enantiomers can sometimes exhibit greater biological activity than their natural counterparts. wikipedia.orgnih.gov For instance, research on related neurosteroids has shown that the enantiomer of androsterone is a more potent modulator of GABA-A receptors. wikipedia.orgnih.govamanote.comnih.gov

Isotopic Labeling Strategies for Mechanistic and Analytical Studies

Isotopically labeled this compound is an invaluable tool for a variety of research applications, including:

Metabolic studies: Tracing the metabolic fate of the compound in biological systems. uu.nl

Mechanism of action studies: Investigating its interaction with biological targets.

Quantitative analysis: Serving as an internal standard in mass spectrometry-based assays. sigmaaldrich.com

Common isotopes used for labeling include deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O). fu-berlin.de

Methods for Isotopic Labeling:

MethodDescription
Exchange Reactions Deuterium can be introduced at positions adjacent to a carbonyl group (e.g., C17) via base-catalyzed exchange with a deuterated solvent like deuterated methanol (B129727). nih.gov
Reduction with Labeled Reagents The reduction of a ketone with a labeled reducing agent, such as sodium borodeuteride (NaBD₄), can introduce a deuterium atom at the site of the former carbonyl. nih.gov
Catalytic Hydrogenation Using deuterium gas (D₂) in the presence of a catalyst can introduce deuterium atoms across a double bond.
Synthesis from Labeled Precursors Incorporating labeled building blocks during a total or semi-synthesis allows for the introduction of isotopes at specific, non-exchangeable positions. dshs-koeln.de

For example, 5α-[16,16-²H₂]androstan-3α-ol-17-one has been synthesized from unlabeled androsterone by exchange using deuterated potassium methoxide. nih.gov This labeled compound can then be further modified to produce other labeled androstane derivatives.

Derivatization for Structure-Activity Relationship (SAR) Studies and Affinity Probe Development

The systematic modification of the this compound structure is essential for elucidating structure-activity relationships (SAR) and for developing affinity probes to identify and characterize its biological targets. nih.govresearchgate.netresearchgate.net

Strategies for Derivatization:

Modification of the 3-Hydroxyl Group:

Esterification or etherification to probe the importance of the hydroxyl group's hydrogen-bonding capacity.

Oxidation to the corresponding 3-ketone.

Inversion of stereochemistry to assess the importance of the 3α versus 3β configuration.

Modification of the 16-Ketone Moiety:

Reduction to the corresponding 16-hydroxyl group, yielding stereoisomeric alcohols.

Conversion to an oxime or other ketone derivatives.

Alkylation or alkenylation at the 16-position.

Modification of the Steroid Skeleton:

Introduction of substituents (e.g., alkyl, halogen, methoxy) at various positions on the steroid nucleus to probe steric and electronic requirements of the binding site. nih.gov

Removal or modification of the angular methyl groups at C10 and C13. nih.gov

Affinity Probe Development:

Incorporation of a reactive group (e.g., a photoaffinity label or an electrophilic trap) that can form a covalent bond with the biological target upon binding.

Attachment of a reporter group (e.g., a fluorescent tag or a biotin (B1667282) moiety) via a linker to facilitate the detection and isolation of the target protein. This often involves derivatizing the 3-hydroxyl group or another suitable position on the steroid. anu.edu.au

For example, studies on related neuroactive steroids have shown that the introduction of a methoxy (B1213986) group at C4 can significantly impact activity, highlighting the sensitivity of the biological target to structural modifications in this region. nih.gov Similarly, derivatization at the C17 position of related androstane steroids has been used to create novel compounds with antiandrogenic activity. nih.gov

Analytical Methodologies for the Detection and Quantification of 3 Hydroxyandrostan 16 One

Chromatographic Separation Techniques

Gas Chromatography (GC) Applications in Steroid Analysis

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone technique for steroid profiling. nih.gov Its high chromatographic resolution is critical for separating the numerous steroid isomers that are often present in biological samples. nih.gov For compounds like 3-Hydroxyandrostan-16-one, which are non-volatile, a derivatization step is required before GC analysis. The most common method is silylation, which converts hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers, increasing the compound's volatility and thermal stability. researchgate.netnih.gov

The analysis of stereoisomers, such as the various forms of 17-hydroxyandrostan-3-ones, by GC-MS demonstrates the technique's capabilities and challenges. nih.govresearchgate.net While mass spectra of isomers can be very similar, they can often be distinguished by their unique retention times. researchgate.net Reliable identification, therefore, necessitates the comparison of retention times with those of certified reference standards analyzed under the same conditions. nih.govresearchgate.net To further enhance separation, comprehensive two-dimensional gas chromatography (GCxGC) can be employed. This advanced technique offers increased peak capacity and resolution, which is invaluable for resolving trace-level steroids in complex matrices like urine. chromatographyonline.comlcms.cz

Table 1: Typical Parameters for GC-MS Steroid Analysis
ParameterTypical Setting/ValuePurposeSource(s)
Sample Preparation Enzymatic hydrolysis, liquid-liquid or solid-phase extractionTo free conjugated steroids and isolate analytes from the matrix. nih.govresearchgate.net
Derivatization Silylation (e.g., with MSTFA or BSTFA)To increase volatility and thermal stability for GC analysis. researchgate.netnih.gov
GC Column Fused silica (B1680970) capillary column (e.g., HP-5MS)Provides high-resolution separation of steroid isomers. lipidmaps.org
Carrier Gas HeliumInert gas to carry analytes through the column. phytojournal.com
Injection Mode Split/SplitlessMethod of introducing the sample onto the column. phytojournal.com
Oven Program Temperature gradient (e.g., 80°C to 290°C)To control the elution of compounds based on boiling points. lipidmaps.org
Detection Mass Spectrometry (MS)To identify and quantify the separated compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful alternatives for steroid analysis. mdpi.com A significant advantage of LC-based methods is that they can often analyze steroids without the need for the chemical derivatization required for GC. This simplifies sample preparation and avoids potential artifacts from the derivatization process.

UHPLC represents a major evolution from conventional HPLC, offering significantly improved speed, resolution, and sensitivity. phenomenex.comnih.gov These enhancements are achieved by using columns packed with smaller particles (typically under 2 micrometers) and operating at much higher pressures (up to 15,000 psi). phenomenex.com The smaller particles provide greater separation efficiency, leading to narrower peaks and better resolution of closely related compounds. researchgate.net This makes UHPLC particularly well-suited for analyzing complex biological samples where numerous steroid isomers may be present. phenomenex.comresearchgate.net Both HPLC and UHPLC are commonly coupled with mass spectrometry for sensitive and selective detection. nih.gov

Table 2: Comparison of HPLC and UHPLC for Steroid Analysis
FeatureHPLCUHPLCAdvantage of UHPLCSource(s)
Operating Pressure Moderate (up to 6,000 psi)High (up to 15,000 psi)Faster flow rates and analysis times. phenomenex.com
Stationary Phase Particle Size 3–5 µm< 2 µmHigher separation efficiency and resolution. phenomenex.com
Analysis Time LongerShorterIncreased sample throughput. nih.govresearchgate.net
Resolution StandardHigherBetter separation of complex mixtures and isomers. phenomenex.comnih.gov
Sensitivity GoodEnhancedImproved detection of trace-level analytes. nih.gov
Solvent Consumption HigherLowerMore cost-effective and environmentally friendly. nih.gov

Mass Spectrometry (MS) Detection and Identification Strategies

Mass spectrometry is the definitive tool for the detection and structural elucidation of this compound, providing unparalleled sensitivity and specificity.

Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity and Sensitivity

Tandem mass spectrometry (MS/MS) is widely employed in steroid analysis to achieve exceptional specificity and sensitivity. nih.govdiva-portal.org This technique involves multiple stages of mass analysis. In a typical LC-MS/MS workflow, the first mass spectrometer selects the specific molecular ion (the precursor ion) of the target analyte, such as this compound. This isolated ion is then fragmented through collision-induced dissociation, and the resulting characteristic fragment ions (product ions) are detected by a second mass spectrometer. nih.gov

This process, particularly when operated in multiple reaction monitoring (MRM) mode, significantly reduces background noise from the sample matrix. nih.gov The high specificity of monitoring a specific precursor-to-product ion transition allows for reliable quantification of steroids at very low concentrations (nanogram per milliliter or lower) in complex biological fluids like serum or urine. nih.govfrontiersin.orgmedrxiv.org This capability is crucial for clinical diagnostics and metabolomic research. mdpi.comnih.gov

High-Resolution Accurate Mass (HRAM) Spectrometry (e.g., TOF-MS)

High-Resolution Accurate Mass (HRAM) spectrometry, utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, provides an alternative and complementary approach to MS/MS. researchgate.net HRAM instruments measure the mass-to-charge ratio of an ion with extremely high precision, which allows for the determination of its elemental formula. This adds a high degree of confidence to the identification of an unknown compound and can help differentiate between molecules with the same nominal mass but different elemental compositions. researchgate.net

While triple quadrupole (QqQ) instruments are often superior for targeted quantification, TOF and QTOF systems excel in untargeted and post-target screening, making them invaluable for discovering novel metabolites. researchgate.net The fast data acquisition rates of TOF-MS are particularly advantageous when coupled with fast separation techniques like GCxGC or UHPLC, allowing for the deconvolution of co-eluting peaks and comprehensive profiling of the steroid metabolome. chromatographyonline.comlcms.cznih.gov Furthermore, HRAM coupled with techniques like ion mobility spectrometry (IMS) can even separate isomeric steroids that are difficult to resolve by chromatography alone. tofwerk.com

Ionization Techniques for Steroid Analysis (e.g., Electron Ionization)

The method of ionization is critical for generating ions from neutral steroid molecules for mass analysis. The choice of technique depends largely on whether GC or LC is used for separation.

Electron Ionization (EI): This is the most common ionization technique used in GC-MS. mdpi.com EI is a "hard" ionization method that uses a high-energy electron beam (typically 70 eV) to ionize molecules, causing extensive and reproducible fragmentation. mdpi.comnih.gov The resulting mass spectrum is a characteristic fingerprint of the molecule, which can be searched against spectral libraries for identification. mdpi.com While this extensive fragmentation is excellent for structural elucidation, it can sometimes lead to a weak or absent molecular ion, making it difficult to determine the compound's mass. nih.gov

Chemical Ionization (CI): As a "soft" ionization technique, CI produces less fragmentation than EI. mdpi.comresearchgate.net It uses a reagent gas to gently ionize the analyte molecules, typically resulting in an abundant signal for the molecular ion or a related adduct. tandfonline.comtandfonline.com This makes CI useful for confirming the molecular weight of a steroid. mdpi.com

Atmospheric Pressure Ionization (API): These techniques are used for LC-MS. The most common types for steroid analysis are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI). mdpi.com

ESI is a soft ionization method well-suited for polar molecules and conjugated steroids. mdpi.comacdlabs.com

APCI and APPI are more effective for analyzing less polar, unconjugated steroids that are not easily ionized by ESI. mdpi.comacdlabs.com APCI, in particular, can provide more selective ionization with fewer matrix effects for certain compounds. mdpi.com

Table 3: Ionization Techniques in Steroid Analysis
Ionization TechniqueMating ChromatographyIonization PrincipleKey FeaturePrimary Use for SteroidsSource(s)
Electron Ionization (EI) GCHigh-energy electron beam"Hard" ionization; extensive, reproducible fragmentationStructural identification via library matching. mdpi.comnih.gov
Chemical Ionization (CI) GC, LCIon-molecule reactions with a reagent gas"Soft" ionization; abundant molecular ionMolecular weight confirmation. mdpi.comresearchgate.nettandfonline.com
Electrospray Ionization (ESI) LCHigh voltage applied to a liquid to create an aerosol"Soft" ionization; good for polar/charged moleculesAnalysis of polar and conjugated steroids. mdpi.comacdlabs.com
Atmospheric Pressure Chemical Ionization (APCI) LCCorona discharge ionizes solvent, which ionizes analyteGood for less polar moleculesAnalysis of unconjugated, less polar steroids. mdpi.com
Atmospheric Pressure Photoionization (APPI) LCUV photons ionize a dopant, which ionizes analyteGood for non-polar moleculesAnalysis of non-polar steroids; pesticides. acdlabs.com

Sample Preparation and Chemical Derivatization for Optimized Analysis

Effective sample preparation is a critical prerequisite for the successful analysis of this compound, aiming to isolate the target analyte from complex matrices and enhance its compatibility with analytical instrumentation. ugent.begerstelus.com

The analysis of this compound often involves its extraction from intricate biological samples such as serum, plasma, urine, and tissues. diva-portal.orgugent.be Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). diva-portal.orggerstelus.com

For instance, in the analysis of various steroids, including androsterone (B159326) (a structurally related compound), from human serum, a liquid-liquid extraction with tert-butyl methyl ether (TBME) has been utilized. This method bypasses the need for more complex SPE procedures. In other protocols, particularly for serum samples, a combination of C18 and aminopropyl (NH2) SPE columns is used to purify neuroactive steroids, including androsterone isomers, which significantly improves the accuracy of the assay. nih.gov The choice of extraction solvent is also a key consideration; while methanol (B129727) is frequently used for tissue samples, acetonitrile (B52724) has been noted to produce cleaner extracts. ugent.be

The general workflow for sample preparation typically involves the following steps:

Sample Collection and Initial Treatment: Biological fluids or homogenized tissues are collected. ugent.bemdpi.com For serum or plasma, protein precipitation may be performed. diva-portal.org

Extraction: LLE or SPE is employed to separate the steroids from the bulk of the matrix components. diva-portal.orgnih.gov

Purification/Clean-up: Further purification steps, such as additional SPE, may be necessary to remove interfering substances. nih.govugent.be

Drying and Reconstitution: The purified extract is often evaporated to dryness and then reconstituted in a suitable solvent prior to derivatization. mdpi.com

Derivatization is a crucial step in preparing this compound for GC-MS analysis. diva-portal.org This process enhances the volatility and thermal stability of the steroid by converting its polar functional groups (hydroxyl and ketone groups) into less polar derivatives. sigmaaldrich.comresearchgate.net

Silylation is the most common derivatization technique for steroids. diva-portal.org It involves replacing the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. diva-portal.orgresearchgate.net Several silylating reagents are available, often used alone or in combination to improve derivatization efficiency. diva-portal.org

Common silylating agents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent frequently used for steroids. diva-portal.orgresearch-solution.com It can be used with a catalyst like trimethylchlorosilane (TMCS). diva-portal.orgmdpi.com

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent silylating reagent. diva-portal.org

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives that are less sensitive to moisture. sigmaaldrich.com

Hexamethyldisilazane (HMDS): Often used in combination with other reagents like TMCS and pyridine. diva-portal.orgresearch-solution.com

The derivatization process for steroids containing a ketone group, such as this compound, often involves a two-step reaction:

Methoximation: The ketone group is first converted to a methoxime derivative using a reagent like methoxyamine hydrochloride in pyridine. diva-portal.orgmdpi.com This step prevents the enolization of the ketone group under the subsequent silylation conditions. mdpi.com

Silylation: The hydroxyl group is then silylated using one of the reagents mentioned above. diva-portal.orgmdpi.com

The reaction conditions, including temperature and incubation time, are optimized to ensure complete derivatization. diva-portal.org For example, a common procedure involves methoximation at 60-70°C followed by silylation at a similar or slightly higher temperature. diva-portal.org

Extraction Protocols from Complex Biological and Chemical Matrices

Quantitative Analysis and Validation Parameters (e.g., specificity, sensitivity, reproducibility)

For an analytical method to be reliable, it must undergo rigorous validation to assess its performance. Key validation parameters include specificity, sensitivity, linearity, accuracy, precision (reproducibility), and recovery.

Specificity: This ensures that the analytical signal is solely from the analyte of interest and not from other components in the sample. In mass spectrometry, specificity is achieved by monitoring specific precursor and product ions for the derivatized this compound. nih.govnih.gov

Sensitivity: This is determined by the limit of detection (LOD) and the limit of quantification (LOQ). For steroid analysis using GC-MS or LC-MS/MS, LOQs in the low picogram to nanogram per milliliter range are often achieved. nih.gov For example, a validated LC-MS/MS method for a panel of steroids reported lower limits of quantification (LLOQs) ranging from 10 to 400 pg/mL.

Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a specific range. This is typically evaluated by creating a calibration curve and determining the coefficient of determination (R²), which should ideally be close to 1 (e.g., >0.99). diva-portal.org

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations of the analyte and is expressed as a percentage of the nominal value. Acceptable accuracy is often within 80-120%.

Precision (Reproducibility): This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD), with values typically expected to be less than 15-20%.

Recovery: This is the efficiency of the extraction process, determined by comparing the amount of analyte in the final extract to the initial amount in the sample. Extraction recoveries for steroids are generally expected to be high, often above 65%.

Internal standards, which are structurally similar to the analyte but isotopically labeled (e.g., deuterium-labeled steroids), are crucial for accurate quantification. diva-portal.org They are added to the sample at the beginning of the preparation process to compensate for any loss of analyte during extraction and derivatization, as well as for variations in instrument response. diva-portal.org

Applications in in vitro Experimentation and Animal Research Sample Analysis

The analytical methodologies developed for this compound and its isomers are applied in various research contexts, particularly in preclinical studies.

In in vitro experiments, these methods are used to study the metabolism of steroids in cell cultures or with isolated enzymes. fu-berlin.de For instance, researchers might investigate the conversion of a parent steroid into its metabolites, including this compound, by incubating it with liver microsomes or specific recombinant enzymes. fu-berlin.de This helps in elucidating metabolic pathways and identifying the enzymes responsible for these transformations. fu-berlin.de

In animal research , these analytical techniques are essential for pharmacokinetic studies and for understanding the physiological or pharmacological effects of administered compounds. nih.govmdpi.comwustl.edu For example, a validated GC-MS method was used to measure serum levels of several neuroactive steroids, including androsterone isomers, in rats following the administration of pregnenolone (B344588). nih.gov This study revealed significant increases in the levels of specific steroids, providing insights into the differential regulation of their biosynthetic pathways. nih.gov In another study, the analysis of fecal samples from giraffes using GC-TOFMS identified 3-hydroxyandrostan-17-one (androsterone), highlighting differences in hormone metabolite concentrations between adult and sub-adult males. mdpi.com

These applications underscore the importance of robust and validated analytical methods for accurately measuring this compound and related compounds in complex biological samples, thereby enabling a deeper understanding of steroid metabolism and function in both laboratory and natural settings.

Future Research Directions and Unexplored Avenues in 3 Hydroxyandrostan 16 One Studies

Elucidation of Undiscovered Biosynthetic and Metabolic Pathways

The complete biosynthetic and metabolic pathways of many androstane (B1237026) steroids, including 3-Hydroxyandrostan-16-one, are not fully delineated. Future research should focus on identifying novel enzymes and intermediate metabolites involved in their synthesis and degradation.

Biosynthesis: The biosynthesis of androst-16-enes is a key area of investigation. In human testis homogenates, androstadienol has been identified as the primary androst-16-ene (B99302) metabolite of pregnenolone (B344588). nih.gov Pregnenolone is also converted to androsta-4,16-dien-3-one. nih.gov Further studies are needed to identify all the enzymes and intermediate steps in these conversions. The use of advanced techniques like CRISPR-Cas9 to create targeted gene knockouts in cell models could help elucidate the function of specific enzymes in these pathways.

Metabolism: The metabolism of androstane steroids is complex, involving multiple enzymatic reactions. For instance, androsterone (B159326) is a known metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.org It can also be converted back to DHT, indicating its role as a metabolic intermediate. wikipedia.org The pathways for the breakdown and excretion of this compound are not well-defined. Future studies employing metabolomics approaches, coupled with high-resolution mass spectrometry, could identify novel metabolites and clarify the metabolic fate of this compound in various tissues. Understanding these pathways is crucial for comprehending the compound's physiological roles and potential toxicological profiles.

Deeper Characterization of Novel Receptor Interactions and Downstream Signaling Cascades

The biological effects of this compound are mediated through its interaction with various receptors, leading to the activation or inhibition of downstream signaling pathways.

Receptor Interactions: Androstane steroids are known to interact with several nuclear receptors, including the constitutive androstane receptor (CAR). nih.govoup.com CAR is involved in the metabolism of drugs and other xenobiotics. oup.com The inverse agonist activity of some androstane metabolites on CAR has been documented, providing a basis for investigating this compound as a potential modulator of this receptor. nih.gov Furthermore, androstane neurosteroids are known to be potent modulators of the GABAA receptor. ebi.ac.ukfrontiersin.org Research has shown that even the unnatural enantiomers of some androstane steroids can exhibit greater potency at GABAA receptors than their natural counterparts. ebi.ac.uk The specific binding characteristics and functional effects of this compound at these and other receptors, such as the androgen receptor (AR), require more detailed investigation. biorxiv.org

Downstream Signaling: The binding of a steroid to its receptor initiates a cascade of intracellular events. For nuclear receptors like CAR and AR, this typically involves translocation to the nucleus and regulation of gene expression. oup.combiorxiv.org Pathway analysis of the AR/SRF interactome has revealed enrichment in pathways like PI3k-Akt and MAPK signaling. biorxiv.orgplos.org Future research should aim to map the comprehensive downstream signaling networks affected by this compound. This can be achieved using systems biology approaches, including transcriptomics, proteomics, and phosphoproteomics, to identify the genes and proteins whose expression or activity is altered by the compound. Such studies will provide a more complete picture of its cellular functions.

Development of Advanced Analytical Techniques for Trace-Level Quantification

The accurate measurement of steroid concentrations in biological samples is essential for both research and clinical applications. However, the low endogenous levels of many steroids, including potentially this compound, present a significant analytical challenge.

Current Techniques and Limitations: Current methods for steroid analysis include immunoassays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). nih.govaustinpublishinggroup.commdpi.com While these techniques are powerful, they can be limited by factors such as sensitivity, specificity, and the need for extensive sample preparation, including derivatization. austinpublishinggroup.comdiva-portal.org For instance, GC-MS often requires a derivatization step to improve the volatility and thermal stability of the steroids. diva-portal.org

Future Developments: There is a need for the development of more sensitive and high-throughput analytical methods. Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and two-dimensional chromatography offer significant advantages for detecting trace levels of steroids. researchgate.net The development of novel ionization sources and mass analyzers could further enhance the sensitivity and specificity of mass spectrometry-based methods. Additionally, the use of novel materials, such as metal-organic frameworks (MOFs), as sorbents for solid-phase extraction (SPE) could improve the efficiency of sample preparation and allow for the pre-concentration of trace amounts of steroids from complex biological matrices. acs.org The development of certified reference materials for this compound would also be crucial for ensuring the accuracy and comparability of analytical results across different laboratories. industry.gov.auindustry.gov.au

Exploration of Comparative Biological Roles in Diverse Organisms

While much of the research on androstane steroids has focused on mammals, these compounds are also found in a wide range of other organisms.

Presence in Different Species: Androsterone, a related compound, has been identified in various species, including mice and even bacteria like Escherichia coli. nih.gov The presence of 16-androstenes has been studied in different pig breeds, where they are associated with boar taint. researchgate.net Investigating the presence and function of this compound in a broader range of species, from invertebrates to non-mammalian vertebrates, could provide valuable insights into the evolutionary conservation of its biological roles.

Comparative Functional Studies: Future research should explore the comparative physiology and biochemistry of this compound in diverse organisms. For example, studying its role in pheromonal communication in insects or its function in the reproductive biology of fish could reveal novel biological activities. Such comparative studies can also shed light on the fundamental mechanisms of steroid hormone action and their adaptation to different physiological contexts. The zebrafish has emerged as a valuable model organism for studying glucocorticoid action and developmental biology, and could be a useful system for investigating the effects of this compound. nih.gov

Integration into Chemical Biology Platforms for Tool Compound Development

Chemical biology utilizes small molecules as tools to probe and manipulate biological systems. This compound and its derivatives have the potential to be developed into valuable tool compounds for studying a variety of biological processes.

Probe Development: By modifying the structure of this compound, it may be possible to create probes with high affinity and selectivity for specific receptors or enzymes. For example, attaching fluorescent tags or photoaffinity labels could allow for the visualization and identification of its binding partners in living cells. nih.gov The synthesis of biotinylated or radiolabeled derivatives could facilitate pull-down assays and receptor-binding studies.

Therapeutic Lead Optimization: The steroid scaffold is a privileged structure in medicinal chemistry, with numerous steroid-based drugs on the market. researchgate.netfrontiersin.org The unique structure of this compound could serve as a starting point for the development of novel therapeutic agents. acs.orgscripps.edu For example, modifications to the steroid nucleus could lead to the discovery of compounds with improved pharmacological properties, such as enhanced potency, selectivity, or metabolic stability. tandfonline.commdpi.com The integration of computational modeling and high-throughput screening with synthetic chemistry will be crucial for accelerating the discovery and optimization of new drug candidates based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-Hydroxyandrostan-16-one and verifying its purity?

  • Methodological Answer : Synthesis typically involves stereoselective reduction of precursor ketones (e.g., 3-oxoandrostane derivatives) using sodium borohydride or catalytic hydrogenation. Post-synthesis, purity is verified via high-performance liquid chromatography (HPLC) with UV detection at 240 nm, coupled with melting point analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve stereochemical assignments at C-3 and C-16 .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : Peaks for hydroxyl protons (δ 1.0–2.0 ppm) and methyl groups (C-18/C-19 at δ 0.7–1.2 ppm).
  • ¹³C NMR : Carbonyl signals (C-16 ketone at δ ~210 ppm) and hydroxyl-bearing carbons (C-3 at δ ~70 ppm).
  • IR Spectroscopy : O-H stretch (~3400 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks at m/z 302.4 (C₁₉H₃₀O₃) for derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound derivatives?

  • Methodological Answer : SAR requires systematic modification of functional groups (e.g., acetylation at C-3 or methylation at C-17) followed by in vitro assays (e.g., receptor binding or enzyme inhibition). For example, acetate derivatives (e.g., 3β-acetoxyandrosta-5,16-diene) show altered γ-aminobutyric acid (GABA) receptor modulation compared to hydroxylated analogs, highlighting steric and electronic effects .

Q. What strategies resolve contradictions in reported pharmacological data for this compound analogs?

  • Methodological Answer : Conduct a systematic review following PRISMA guidelines:

Define inclusion criteria (e.g., in vitro/in vivo studies with standardized dosing).

Use meta-analysis tools (e.g., RevMan) to assess heterogeneity via I² statistics.

Validate conflicting results through independent replication under controlled conditions (e.g., identical cell lines or animal models) .

Q. How should researchers design assays to evaluate the metabolic stability of this compound in hepatic models?

  • Methodological Answer :

  • In vitro : Use primary hepatocytes or microsomal fractions with NADPH cofactors. Monitor degradation via LC-MS/MS over 24 hours.
  • In silico : Apply pharmacokinetic software (e.g., GastroPlus) to predict hepatic extraction ratios based on logP and cytochrome P450 affinity .

Q. What role does stereochemistry play in the biological activity of this compound?

  • Methodological Answer : Enantiomeric separation (e.g., chiral HPLC) and X-ray crystallography are essential to assign configurations. For instance, β-hydroxylation at C-3 enhances GABAergic activity compared to α-configurations, as shown in electrophysiological assays using Xenopus oocytes .

Q. How can computational modeling predict the binding affinity of this compound to nuclear receptors?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with receptor crystal structures (e.g., androgen receptor PDB:1T7R). Validate predictions via isothermal titration calorimetry (ITC) to measure binding constants (Kd) .

Q. What experimental conditions affect the stability of this compound in long-term studies?

  • Methodological Answer : Stability is influenced by:

  • pH : Degrades rapidly in acidic conditions (pH < 4).
  • Light : Store in amber vials to prevent photoisomerization.
  • Temperature : -20°C under nitrogen atmosphere minimizes oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.